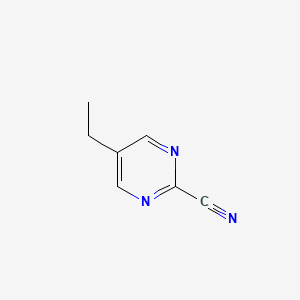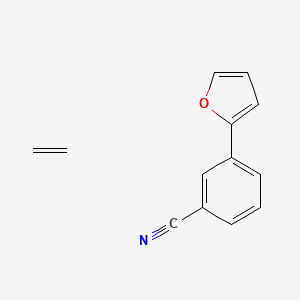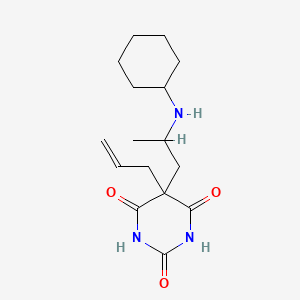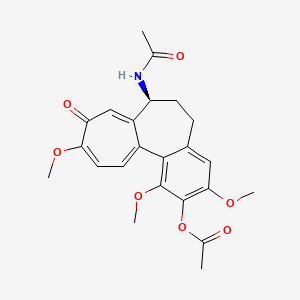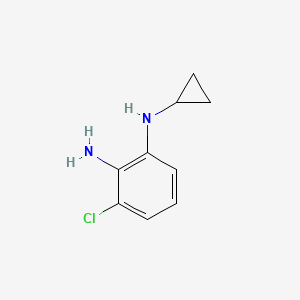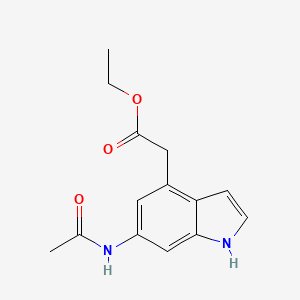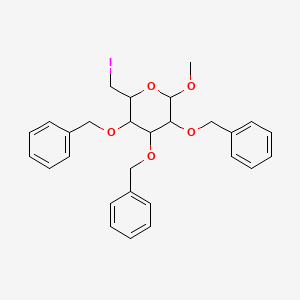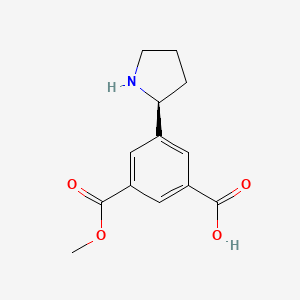
(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid is a chiral compound with a specific stereochemistry denoted by the (S) configuration This compound features a benzoic acid core substituted with a methoxycarbonyl group and a pyrrolidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the esterification of a benzoic acid derivative followed by the introduction of the pyrrolidin-2-yl group through nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups, offering advantages in terms of reaction control and sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or amines.
Scientific Research Applications
(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid: The enantiomer of the (S) compound, differing in stereochemistry.
3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid: Without specific stereochemistry, this compound may exhibit different properties.
3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid derivatives: Various derivatives with modifications to the functional groups.
Uniqueness
The (S) configuration of (S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid imparts unique stereochemical properties that can influence its reactivity, biological activity, and potential applications. Comparisons with similar compounds highlight the importance of stereochemistry in determining the compound’s behavior and effectiveness in various contexts.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-methoxycarbonyl-5-[(2S)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-18-13(17)10-6-8(11-3-2-4-14-11)5-9(7-10)12(15)16/h5-7,11,14H,2-4H2,1H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
UCCBVAJJVHCRBJ-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)[C@@H]2CCCN2 |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


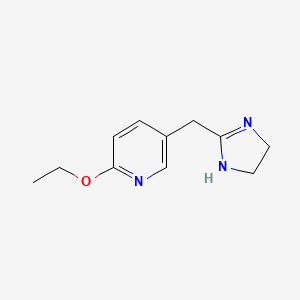
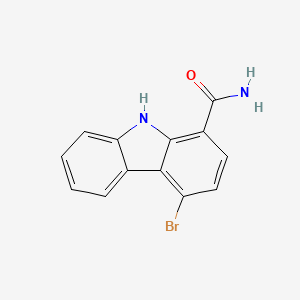
![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)
